DAT Affinity: 2-(3,4-Dimethoxy-benzyl)-piperidine vs. 2-Benzylpiperidine
The 3,4-dimethoxy substitution dramatically enhances dopamine transporter (DAT) affinity. The free base (CAS 102458-70-8) of the target compound exhibits a Ki of 301 nM at the rat DAT [1]. In stark contrast, the unsubstituted analog 2-benzylpiperidine shows a Ki of 6,360 nM at the same transporter [2]. This represents a 21-fold improvement in binding affinity conferred by the 3,4-dimethoxybenzyl group.
| Evidence Dimension | Binding affinity (Ki) at dopamine transporter (DAT) |
|---|---|
| Target Compound Data | Ki = 301 nM |
| Comparator Or Baseline | 2-Benzylpiperidine, Ki = 6,360 nM |
| Quantified Difference | 21-fold higher affinity (lower Ki) |
| Conditions | [3H]WIN-35428 displacement in rat caudate putamen |
Why This Matters
The 21-fold increase in DAT affinity makes the target compound a significantly more sensitive probe or lead scaffold for dopaminergic targets, directly impacting assay sensitivity and structure-activity relationship (SAR) optimization.
- [1] BindingDB BDBM50369794 (CHEMBL1907826). Ki: 301 nM for 2-(3,4-dimethoxybenzyl)piperidine at rat dopamine transporter. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369794 View Source
- [2] Wikipedia. 2-Benzylpiperidine. Ki = 6,360 nM for DAT. https://en.wikipedia.org/wiki/2-Benzylpiperidine View Source
